molecular formula C14H12OS B12570420 2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan CAS No. 225933-91-5

2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan

Cat. No.: B12570420
CAS No.: 225933-91-5
M. Wt: 228.31 g/mol
InChI Key: MYJWCDAKFRLFGR-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan is a heterocyclic compound that belongs to the naphthofuran family This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with methyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical reaction of 2,3-disubstituted benzofurans can lead to the formation of naphtho[1,2-B]furan derivatives . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic systems and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl and methylsulfanyl groups, which can act as electron-donating substituents.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-B]benzofuran: Similar in structure but lacks the methyl and methylsulfanyl substituents.

    Dibenzo[b,d]furan: Contains two benzene rings fused to a furan ring, differing in the position of the furan ring.

    Naphtho[2,3-B]furan: Another naphthofuran derivative with different substitution patterns.

Uniqueness

2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan is unique due to the presence of both methyl and methylsulfanyl groups, which influence its chemical reactivity and potential applications. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

225933-91-5

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-methyl-3-methylsulfanylbenzo[g][1]benzofuran

InChI

InChI=1S/C14H12OS/c1-9-14(16-2)12-8-7-10-5-3-4-6-11(10)13(12)15-9/h3-8H,1-2H3

InChI Key

MYJWCDAKFRLFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C=C2)SC

Origin of Product

United States

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